molecular formula C11H14FNO2S2 B12242930 4-(4-Fluoro-3-methylbenzenesulfonyl)thiomorpholine

4-(4-Fluoro-3-methylbenzenesulfonyl)thiomorpholine

Cat. No.: B12242930
M. Wt: 275.4 g/mol
InChI Key: UUTUTWOJIYQASH-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylbenzenesulfonyl)thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a 4-fluoro-3-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylbenzenesulfonyl)thiomorpholine typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with thiomorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylbenzenesulfonyl)thiomorpholine can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles.

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Products include azides or nitriles.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include thiomorpholine derivatives with reduced sulfonyl groups.

Scientific Research Applications

4-(4-Fluoro-3-methylbenzenesulfonyl)thiomorpholine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be incorporated into polymers to modify their properties.

    Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylbenzenesulfonyl)thiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The fluorine atom can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylbenzenesulfonyl chloride
  • 4-Fluoro-3-cyanobenzenesulfonyl chloride
  • 4-Bromo-2-fluorobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride

Uniqueness

4-(4-Fluoro-3-methylbenzenesulfonyl)thiomorpholine is unique due to the presence of both a thiomorpholine ring and a 4-fluoro-3-methylbenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14FNO2S2

Molecular Weight

275.4 g/mol

IUPAC Name

4-(4-fluoro-3-methylphenyl)sulfonylthiomorpholine

InChI

InChI=1S/C11H14FNO2S2/c1-9-8-10(2-3-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

UUTUTWOJIYQASH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCSCC2)F

Origin of Product

United States

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